molecular formula C12H14BrNO2 B15052029 [(4-Bromo-benzyl)-cyclopropyl-amino]-acetic acid

[(4-Bromo-benzyl)-cyclopropyl-amino]-acetic acid

Cat. No.: B15052029
M. Wt: 284.15 g/mol
InChI Key: WSPIIOQNMHMOJK-UHFFFAOYSA-N
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Description

[(4-Bromo-benzyl)-cyclopropyl-amino]-acetic acid is an organic compound that features a benzyl group substituted with a bromine atom, a cyclopropyl group, and an amino-acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Bromo-benzyl)-cyclopropyl-amino]-acetic acid typically involves multiple steps:

    Formation of Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazomethane or Simmons-Smith reagents.

    Amino Acid Formation: The amino-acetic acid moiety can be synthesized through the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are fine-tuned to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [(4-Bromo-benzyl)-cyclopropyl-amino]-acetic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like hydroxide, cyanide, or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Hydroxylated, cyanated, or aminated derivatives.

Scientific Research Applications

[(4-Bromo-benzyl)-cyclopropyl-amino]-acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [(4-Bromo-benzyl)-cyclopropyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to an enzyme’s active site, altering its activity and affecting metabolic processes.

Comparison with Similar Compounds

[(4-Bromo-benzyl)-cyclopropyl-amino]-acetic acid can be compared with other benzyl-substituted amino acids and cyclopropyl-containing compounds:

    [(4-Chloro-benzyl)-cyclopropyl-amino]-acetic acid: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

    [(4-Bromo-benzyl)-methyl-amino]-acetic acid: Contains a methyl group instead of a cyclopropyl group, affecting its steric properties and interactions with molecular targets.

    [(4-Bromo-benzyl)-cyclopropyl-amino]-propionic acid: Similar structure but with a propionic acid moiety, which may influence its solubility and pharmacokinetic properties.

Properties

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

IUPAC Name

2-[(4-bromophenyl)methyl-cyclopropylamino]acetic acid

InChI

InChI=1S/C12H14BrNO2/c13-10-3-1-9(2-4-10)7-14(8-12(15)16)11-5-6-11/h1-4,11H,5-8H2,(H,15,16)

InChI Key

WSPIIOQNMHMOJK-UHFFFAOYSA-N

Canonical SMILES

C1CC1N(CC2=CC=C(C=C2)Br)CC(=O)O

Origin of Product

United States

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